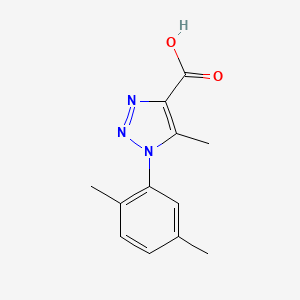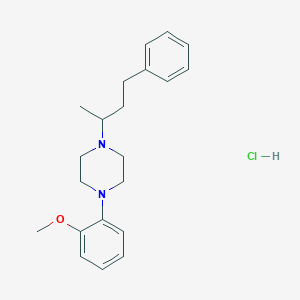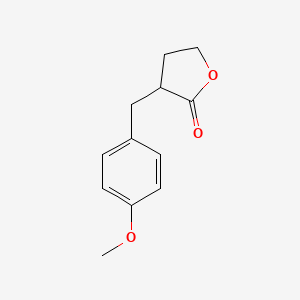![molecular formula C19H20Cl2O4 B5109719 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5109719.png)
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]-3-methoxybenzaldehyde, commonly known as DCMB, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the family of benzaldehydes and has been synthesized for its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
DCMB has been extensively studied for its potential applications in various fields. In medicine, DCMB has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, DCMB has been used as a herbicide to control the growth of weeds. In industry, DCMB has been used as a precursor to synthesize other compounds such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of DCMB varies depending on its application. In medicine, DCMB inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In agriculture, DCMB acts as a herbicide by inhibiting the activity of enzymes involved in the synthesis of essential amino acids in plants. In industry, DCMB acts as a precursor to synthesize other compounds by undergoing various chemical reactions.
Biochemical and Physiological Effects:
DCMB has been shown to have various biochemical and physiological effects. In medicine, DCMB has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. In agriculture, DCMB has been shown to inhibit the growth of weeds by disrupting their metabolic pathways. In industry, DCMB has been shown to undergo various chemical reactions to synthesize other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMB has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in the lab, which allows for further research and development. Another advantage is that it has a stable structure, which allows for accurate measurements and analysis. However, one limitation is that it can be toxic to living organisms, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of DCMB. One direction is to explore its potential applications in medicine, such as its use in combination with other drugs to enhance its anti-cancer properties. Another direction is to investigate its potential applications in agriculture, such as its use as a bio-herbicide. Additionally, further research can be conducted to optimize the synthesis method of DCMB and explore its potential applications in industry.
Conclusion:
In conclusion, DCMB is a chemical compound that has gained significant attention in scientific research. Its potential applications in medicine, agriculture, and industry have been extensively studied, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of DCMB can lead to the discovery of new applications and enhance our understanding of its potential benefits.
Métodos De Síntesis
The synthesis of DCMB involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,6-dichloro-4-methylphenol in the presence of a base and a solvent. The reaction results in the formation of DCMB, which is then purified through various techniques such as recrystallization, column chromatography, and HPLC. The synthesis of DCMB is a complex process that requires expertise and careful handling of chemicals.
Propiedades
IUPAC Name |
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2O4/c1-13-9-15(20)19(16(21)10-13)25-8-4-3-7-24-17-6-5-14(12-22)11-18(17)23-2/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQDTJCIJFSWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCOC2=C(C=C(C=C2)C=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,6-Dichloro-4-methylphenoxy)butoxy]-3-methoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B5109638.png)
![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)
![1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109643.png)



![ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109671.png)

![4-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109675.png)
![4'-(4-methoxy-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5109681.png)

![6-amino-2-propyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B5109709.png)
![4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid](/img/structure/B5109716.png)
![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5109722.png)